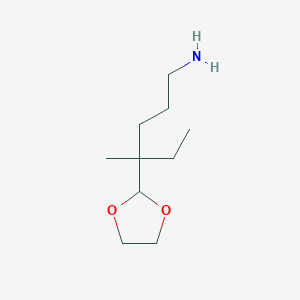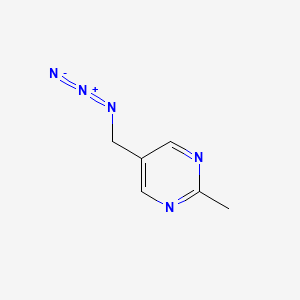![molecular formula C11H11NO B1465321 [2-(Furan-3-yl)phenyl]methanamin CAS No. 1340406-64-5](/img/structure/B1465321.png)
[2-(Furan-3-yl)phenyl]methanamin
Übersicht
Beschreibung
. This compound consists of a furan ring attached to a phenyl group, which is further connected to a methanamine group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific studies.
Wissenschaftliche Forschungsanwendungen
[2-(Furan-3-yl)phenyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for [2-(Furan-3-yl)phenyl]methanamine.
Mode of Action
Related compounds have been shown to undergo oxidation reactions . This could suggest that [2-(Furan-3-yl)phenyl]methanamine might interact with its targets through similar oxidation processes.
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, and temperature .
Biochemische Analyse
Biochemical Properties
[2-(Furan-3-yl)phenyl]methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with human sirtuin 2, a member of the sirtuin family of proteins, which are involved in deacetylation and defatty-acylation processes . The interaction with sirtuin 2 suggests that [2-(Furan-3-yl)phenyl]methanamine may influence various cellular processes regulated by this enzyme. Additionally, the compound’s structure allows it to participate in reductive amination reactions, which are crucial in the synthesis of various biochemical intermediates .
Cellular Effects
The effects of [2-(Furan-3-yl)phenyl]methanamine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with sirtuin 2, [2-(Furan-3-yl)phenyl]methanamine can modulate the deacetylation of histones and non-histone proteins, thereby affecting gene expression and cellular function . This modulation can lead to changes in cell proliferation, apoptosis, and metabolic activities, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, [2-(Furan-3-yl)phenyl]methanamine exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with sirtuin 2 involves binding to the enzyme’s active site, inhibiting its deacetylase activity . This inhibition results in the accumulation of acetylated proteins, which can alter gene expression and cellular functions. Additionally, [2-(Furan-3-yl)phenyl]methanamine may interact with other enzymes and proteins, further influencing biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(Furan-3-yl)phenyl]methanamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [2-(Furan-3-yl)phenyl]methanamine remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation products may also exhibit biological activity, necessitating careful monitoring in long-term studies.
Dosage Effects in Animal Models
The effects of [2-(Furan-3-yl)phenyl]methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular processes without causing significant toxicity. At higher doses, [2-(Furan-3-yl)phenyl]methanamine may exhibit toxic effects, including alterations in liver and kidney function. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
[2-(Furan-3-yl)phenyl]methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidation and reduction reactions, leading to the formation of metabolites that may exhibit distinct biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of [2-(Furan-3-yl)phenyl]methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to various cellular compartments . This distribution is essential for its biological activity and therapeutic potential.
Subcellular Localization
[2-(Furan-3-yl)phenyl]methanamine exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with sirtuin 2 and other biomolecules . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-3-yl)phenyl]methanamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method starts with 2-bromo-5-nitro furan and 2-hydroxy phenyl boronic acid under microwave irradiation in the presence of palladium catalyst and potassium carbonate . Another method involves the radical bromination of the methyl group of a precursor compound followed by conversion into the corresponding phosphonate and subsequent reaction with benzaldehyde derivatives .
Industrial Production Methods
Industrial production of [2-(Furan-3-yl)phenyl]methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Furan-3-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PhI(OAc)2, TEMPO
Reducing agents: Hydrogen gas, metal hydrides
Catalysts: Palladium, potassium carbonate
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives of [2-(Furan-3-yl)phenyl]methanamine, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Furan-2-ylmethanamine
- (5-bromofuran-2-yl)methanamine
- Pyridin-3-yl-methanamine
Uniqueness
[2-(Furan-3-yl)phenyl]methanamine is unique due to its specific structure, which combines a furan ring with a phenyl group and a methanamine moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to other similar compounds .
Eigenschaften
IUPAC Name |
[2-(furan-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCMZUXNQYUBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)

amine](/img/structure/B1465241.png)



![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)
![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)




![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)
![3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1465260.png)
